Zero Hydrogen‑Bond Donors (HBD = 0) Confers a Pharmacokinetic Advantage Over the Direct 6‑H Analog (CAS 1105197‑18‑9) in Membrane Permeability‑Driven Assays
The target compound’s N6‑methyl group caps the lactam NH, reducing the hydrogen‑bond donor count from HBD = 1 (for the des‑methyl analog 4‑isopropyl‑1‑(2‑methylphenyl)‑1,6‑dihydro‑7H‑pyrazolo[3,4‑d]pyridazin‑7‑one, CAS 1105197‑18‑9) to HBD = 0 [1]. This reduction is widely accepted to improve passive membrane permeability and oral absorption [1]. Additionally, the target compound exhibits a computed XLogP3 of 2.9 versus an estimated 2.3 for the 6‑H analog, further supporting superior lipophilicity for transmembrane diffusion [1].
| Evidence Dimension | Hydrogen‑Bond Donor Count (HBD) and Computed LogP (XLogP3) |
|---|---|
| Target Compound Data | HBD = 0; XLogP3 = 2.9 |
| Comparator Or Baseline | Des‑methyl analog (CAS 1105197‑18‑9): HBD = 1; XLogP3 ≈ 2.3 (estimated) |
| Quantified Difference | ΔHBD = −1 (100% reduction); ΔXLogP3 ≈ +0.6 log units |
| Conditions | Computed values from PubChem (XLogP3 algorithm, 2025 release). Comparator XLogP3 estimated by fragment‑based method. |
Why This Matters
A zero‑HBD compound is strongly preferred for cell‑based assays, CNS‑targeted screens, and oral lead optimization, as HBD count is a key determinant of permeability in Lipinski’s and Veber’s rules.
- [1] PubChem Compound Summary for CID 16847149, 4-Isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one. U.S. National Library of Medicine, 2025. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/955839-67-5. View Source
